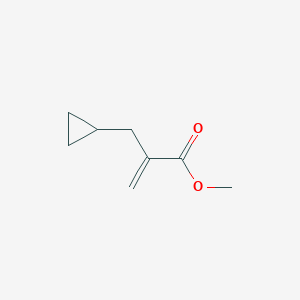![molecular formula C14H12ClN5OS B2969055 1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one CAS No. 941911-63-3](/img/structure/B2969055.png)
1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties . Chlorophenyl compounds, on the other hand, are derivatives of phenyl compounds where one or more hydrogen atoms are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the cyclization of precursor compounds. For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure containing two carbon and three nitrogen atoms in the triazole ring, and two nitrogen atoms in the pyrimidine ring . The chlorophenyl group is a phenyl ring with a chlorine substitution.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents on the rings. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .科学的研究の応用
Heterocyclic Compound Synthesis
Research has focused on synthesizing a variety of heterocyclic compounds, including triazolopyrimidines, due to their potential pharmacological properties. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and their derivatives has been explored, highlighting the versatility of these compounds in generating diverse chemical structures with potential biological activities (El-Agrody et al., 2001).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor activities of triazolopyrimidines and their derivatives. For example, certain synthesized compounds have shown inhibitory effects on a range of cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, compounds have been tested for antimicrobial activity, with some exhibiting efficacy against clinically isolated strains of bacteria and fungi, indicating their potential in treating infectious diseases (Kumara et al., 2013).
Structural and Spectroscopic Characterization
Research also includes the structural and spectroscopic characterization of these compounds, employing techniques such as X-ray diffraction, NMR, and IR spectroscopy. This detailed analysis aids in understanding the molecular structure and properties, which is crucial for the further development of these compounds in various applications (Lahmidi et al., 2019).
Potential as Serotonin Receptor Antagonists
Some derivatives have been prepared and evaluated for their binding affinity to serotonin receptors, showing high selectivity and activity. This suggests their potential use in developing treatments for disorders related to serotonin imbalance (Ivachtchenko et al., 2010).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit good antitumor activities , suggesting that this compound may also have potential anticancer effects.
Safety and Hazards
将来の方向性
The future research directions in the field of triazolopyrimidines involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . This includes the development of new synthetic methods, the exploration of different substituents and ring systems, and the evaluation of these compounds in different biological assays.
特性
IUPAC Name |
1-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-9(21)7-22-14-12-13(16-8-17-14)20(19-18-12)6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDABFKUPAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)
![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)
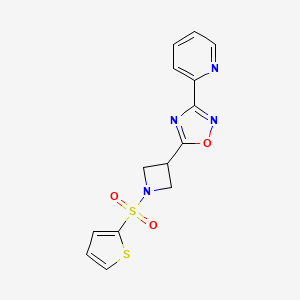
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)
![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)
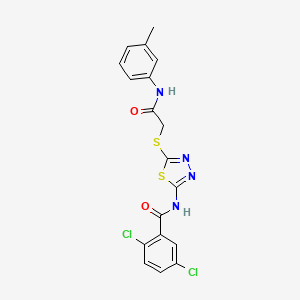
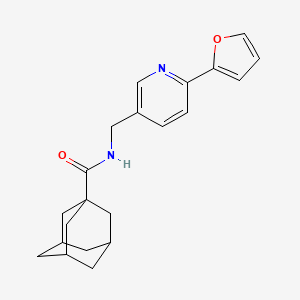
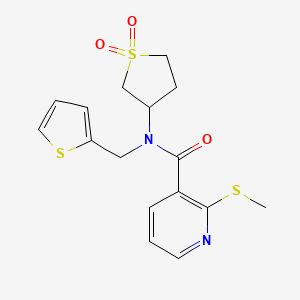
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
